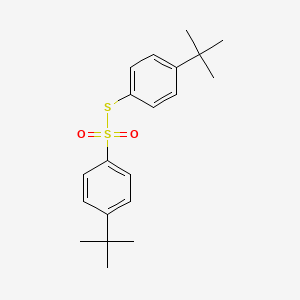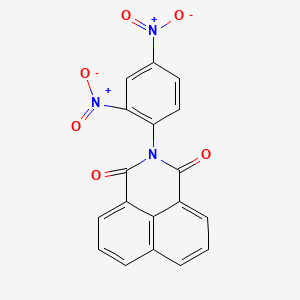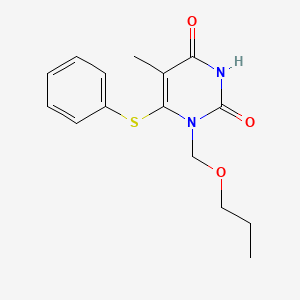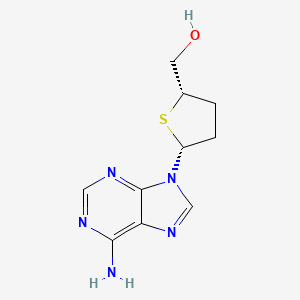
2',3'-Dideoxy-4'-thioadenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,3’-Dideoxy-4’-thioadenosine is a nucleoside analogue where the oxygen atom in the ribose ring is replaced by a sulfur atom. This structural modification has significant implications for its biological activity and potential therapeutic applications. Nucleoside analogues, including 2’,3’-Dideoxy-4’-thioadenosine, are known for their ability to interfere with various biological processes, making them valuable in the development of antiviral and anticancer therapies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-4’-thioadenosine typically involves the transformation of ribonucleosides into their thio-analogues. One common method includes the use of sulfur-containing reagents to replace the oxygen atom in the ribose ring with sulfur. This process often involves multiple steps, including protection and deprotection of functional groups, and the use of specific catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of 2’,3’-Dideoxy-4’-thioadenosine may involve large-scale synthesis protocols that optimize yield and purity. These methods often include the use of high-performance liquid chromatography (HPLC) to purify the final product and ensure it meets the required standards for pharmaceutical applications .
化学反応の分析
Types of Reactions
2’,3’-Dideoxy-4’-thioadenosine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ribose ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom back to its original state or further reduce it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2’,3’-Dideoxy-4’-thioadenosine can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of thio-substituted analogues .
科学的研究の応用
2’,3’-Dideoxy-4’-thioadenosine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other nucleoside analogues and for studying the effects of sulfur substitution in nucleosides.
Biology: Employed in studies of DNA and RNA synthesis, as well as in the investigation of enzyme-substrate interactions.
作用機序
The mechanism of action of 2’,3’-Dideoxy-4’-thioadenosine involves its incorporation into DNA or RNA chains during replication or transcription. The presence of the sulfur atom disrupts normal base pairing and can lead to chain termination. This disruption inhibits the activity of enzymes like DNA polymerase and reverse transcriptase, making it effective against viral replication and cancer cell proliferation .
類似化合物との比較
Similar Compounds
2’,3’-Dideoxyadenosine: Lacks the sulfur atom and is used as an antiviral agent.
4’-Thioadenosine: Contains a sulfur atom but retains the hydroxyl groups at the 2’ and 3’ positions.
2’,3’-Dideoxy-3’-thiocytidine: Another thio-substituted nucleoside with potential antiviral properties.
Uniqueness
2’,3’-Dideoxy-4’-thioadenosine is unique due to the specific placement of the sulfur atom in the ribose ring, which imparts distinct chemical and biological properties. This unique structure allows it to interfere with nucleic acid synthesis in ways that other nucleoside analogues cannot, making it a valuable compound for therapeutic development .
特性
CAS番号 |
137819-75-1 |
|---|---|
分子式 |
C10H13N5OS |
分子量 |
251.31 g/mol |
IUPAC名 |
[(2S,5R)-5-(6-aminopurin-9-yl)thiolan-2-yl]methanol |
InChI |
InChI=1S/C10H13N5OS/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h4-7,16H,1-3H2,(H2,11,12,13)/t6-,7+/m0/s1 |
InChIキー |
FHEFIYSZIYWDHO-NKWVEPMBSA-N |
異性体SMILES |
C1C[C@@H](S[C@@H]1CO)N2C=NC3=C(N=CN=C32)N |
正規SMILES |
C1CC(SC1CO)N2C=NC3=C(N=CN=C32)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


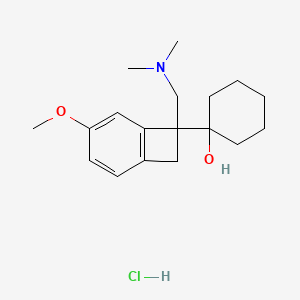
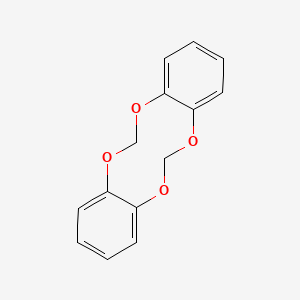
![9-methyl-2-prop-2-ynyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12795432.png)



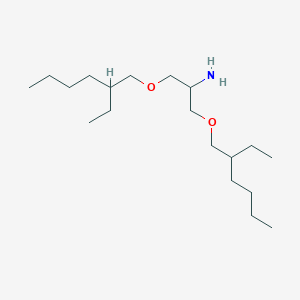
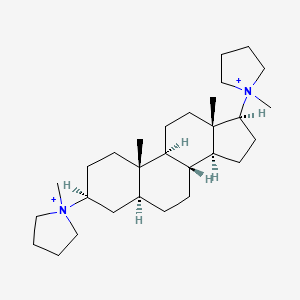
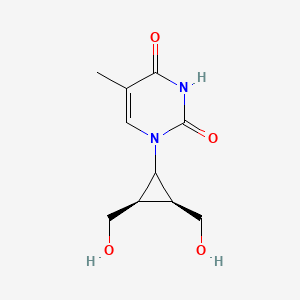
![2-[(5-Amino-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino]ethan-1-ol](/img/structure/B12795499.png)
